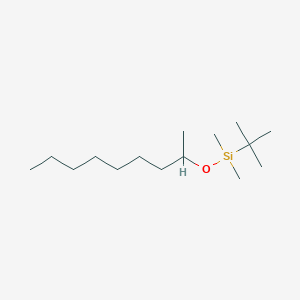

2-nonanol, tBDMS

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

272788-08-6 |

|---|---|

Molecular Formula |

C15H34OSi |

Molecular Weight |

258.51 g/mol |

IUPAC Name |

tert-butyl-dimethyl-nonan-2-yloxysilane |

InChI |

InChI=1S/C15H34OSi/c1-8-9-10-11-12-13-14(2)16-17(6,7)15(3,4)5/h14H,8-13H2,1-7H3 |

InChI Key |

VEHNNYOZMMKKLL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(C)O[Si](C)(C)C(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Nonanol, Tbdms Ether Formation

Direct Silylation Approaches

Direct silylation methods are the most common routes for the synthesis of 2-nonanol (B147358), tBDMS ether. These approaches involve the use of a silyl (B83357) halide or a more reactive silyl triflate to introduce the tBDMS group onto the hydroxyl moiety of 2-nonanol.

The reaction of 2-nonanol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base is a widely employed method for the formation of the corresponding silyl ether. wikipedia.org The base plays a critical role in facilitating the reaction by deprotonating the alcohol and neutralizing the hydrochloric acid byproduct. libretexts.org

Imidazole (B134444) and 4-dimethylaminopyridine (B28879) (DMAP) are frequently used as catalysts or promoters in the silylation of alcohols with TBDMSCl. gelest.comnih.gov Imidazole is believed to act as a nucleophilic catalyst, activating the TBDMSCl by forming a more reactive silylimidazolium intermediate. researchgate.netchemicalforums.com The alcohol then attacks this activated species to form the desired silyl ether. chemicalforums.com The use of imidazole in dimethylformamide (DMF) has been shown to be an effective system for the silylation of various alcohols. organic-chemistry.org

DMAP can also be used, often in catalytic amounts along with a stoichiometric base like triethylamine, to accelerate the reaction. nih.gov The mechanism of DMAP catalysis is thought to involve the formation of a highly reactive N-silylated pyridinium (B92312) species.

| Catalyst System | Role of Catalyst | Typical Solvent | Reference |

|---|---|---|---|

| Imidazole | Nucleophilic catalyst, forms reactive silylimidazolium intermediate | DMF, CH2Cl2 | researchgate.netchemicalforums.comorganic-chemistry.org |

| DMAP/Triethylamine | DMAP acts as a nucleophilic catalyst, Triethylamine as a stoichiometric base | CH2Cl2, DMF | nih.gov |

The choice of solvent can significantly impact the rate and efficiency of the silylation reaction. Polar aprotic solvents like dimethylformamide (DMF) are often used because they can accelerate the reaction. organic-chemistry.org However, in some cases, less polar solvents like dichloromethane (B109758) (CH2Cl2) are preferred to simplify workup and purification. chemicalforums.comwikidoc.org In DMF, the solvent itself can act as a Lewis base, potentially competing with the catalyst and affecting the reaction rate. researchgate.net The reaction temperature is another critical parameter, with reactions often carried out at room temperature, although lower or elevated temperatures may be used to control selectivity or accelerate slow reactions. nih.govwikidoc.org

A study on the silylation of various alcohols using TBDMSCl catalyzed by a nonionic superbase showed that acetonitrile (B52724) was a suitable solvent, with reactions proceeding at temperatures between 24 to 40 °C. acs.org In some instances, solvent-free conditions have been employed, offering a greener alternative. mdpi.com

Optimizing the stoichiometry of the reagents is crucial for achieving high yields. Typically, a slight excess of TBDMSCl and the base are used to ensure complete conversion of the alcohol. organic-chemistry.org For example, a common protocol involves using 1.2 equivalents of TBDMSCl and 2.5 equivalents of imidazole. organic-chemistry.org The reaction time can vary from a few hours to overnight, depending on the reactivity of the alcohol and the specific conditions employed. wikidoc.org Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) is essential to determine the optimal reaction time. mdpi.com

For sterically hindered secondary alcohols like 2-nonanol, or when faster reaction times are desired, more reactive silylating agents such as tert-butyldimethylsilyl trifluoromethanesulfonate (B1224126) (TBDMSOTf) are often employed. gelest.comwikidoc.org

TBDMSOTf is significantly more reactive than TBDMSCl due to the excellent leaving group ability of the triflate anion. wikidoc.orgsmolecule.com The reaction with TBDMSOTf typically proceeds through an SN2 mechanism, where the alcohol displaces the triflate group. smolecule.com These reactions are often carried out at low temperatures in the presence of a non-nucleophilic hindered base, such as 2,6-lutidine, to trap the triflic acid byproduct. wikidoc.orgthieme-connect.de

The enhanced reactivity of TBDMSOTf allows for the silylation of alcohols that react slowly or not at all with TBDMSCl. wikidoc.orgthieme-connect.com This makes it a valuable tool for the synthesis of 2-nonanol, tBDMS ether, particularly when mild conditions and short reaction times are required. The kinetic advantage of TBDMSOTf over TBDMSCl is substantial, with reactions often reaching completion in minutes at low temperatures. thieme-connect.de

| Silylating Agent | Reactivity | Typical Base | Common Reaction Temperature | Reference |

|---|---|---|---|---|

| TBDMSCl | Moderate | Imidazole, Triethylamine/DMAP | Room Temperature | nih.govorganic-chemistry.org |

| TBDMSOTf | High | 2,6-Lutidine | Low (e.g., -78 °C to 0 °C) | wikidoc.orgthieme-connect.de |

Enhanced Reactivity via Silyl Triflates (TBDMSOTf)

Role of Hindered Bases (e.g., 2,6-Lutidine)

In the silylation of alcohols, particularly sterically hindered secondary and tertiary alcohols, the choice of base is critical. Hindered bases like 2,6-lutidine are frequently employed as acid scavengers. chemicalbook.com Their bulk prevents them from competing with the alcohol as a nucleophile, thus minimizing side reactions. chemicalbook.com When combined with a highly reactive silylating agent such as tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf), 2,6-lutidine facilitates the efficient protection of alcohols. thieme-connect.decommonorganicchemistry.com This combination is particularly effective for silylating unreactive secondary alcohols. chemicalbook.com The typical reaction involves using the alcohol, TBSOTf, and 2,6-lutidine in a 1:1.5:2 ratio in a solvent like dichloromethane. thieme-connect.de While effective, silyl triflates are sensitive to moisture and must be handled under inert conditions. wikipedia.org

Addressing Steric Hindrance in Secondary Alcohol Silylation

The silylation of secondary alcohols like 2-nonanol presents challenges due to steric hindrance, which can impede the approach of the bulky silylating agent.

Challenges Associated with 2-Nonanol Reactivity

The reactivity of 2-nonanol in silylation reactions is significantly influenced by steric factors. organic-chemistry.org The secondary nature of the hydroxyl group, flanked by alkyl chains, creates a sterically congested environment around the reaction center. This hindrance can lead to slow reaction rates and incomplete conversions when using standard silylating agents like tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of common bases like imidazole. organic-chemistry.org Forcing conditions, such as elevated temperatures, may not be sufficient to overcome this steric barrier and can lead to undesired side reactions. organic-chemistry.org

Strategies for Improved Yields and Conversion

To overcome the challenges of silylating sterically hindered secondary alcohols, several strategies have been developed to improve yields and conversion rates. organic-chemistry.orgorganic-chemistry.org One effective approach is the use of more reactive silylating agents, such as silyl triflates (e.g., TBSOTf), in combination with a hindered, non-nucleophilic base like 2,6-lutidine. thieme-connect.dewikipedia.org This method allows for the silylation of even hindered secondary alcohols under relatively mild conditions. thieme-connect.de Another strategy involves the use of catalytic systems to enhance the reactivity of the silylating agent.

Alternative Catalytic Systems for Silylation

Recent research has focused on the development of novel catalytic systems that can efficiently promote the silylation of sterically demanding alcohols.

Proazaphosphatrane Catalysis

Proazaphosphatranes have emerged as highly efficient, nonionic catalysts for the silylation of a wide range of alcohols, including hindered secondary alcohols. organic-chemistry.org These catalysts, such as P(MeNCH₂CH₂)₃N, can be used in small amounts to promote the reaction between an alcohol and TBDMS-Cl. organic-chemistry.org The reactions are typically carried out in acetonitrile at moderate temperatures (24-40°C). organic-chemistry.orgorganic-chemistry.org This catalytic system is notable for its mild conditions and compatibility with various functional groups. organic-chemistry.org For secondary alcohols, longer reaction times may be required to achieve high yields (>91%). thieme-connect.de The proposed mechanism involves the activation of the silylating agent by the proazaphosphatrane catalyst. acs.org

Table 1: Proazaphosphatrane-Catalyzed Silylation of Alcohols This table is interactive. Users can sort and filter the data.

| Alcohol Type | Silylating Agent | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|---|---|

| Primary | TBDMS-Cl | P(MeNCH₂CH₂)₃N | Acetonitrile | 24-40 | 30 min | >91 |

| Secondary | TBDMS-Cl | P(MeNCH₂CH₂)₃N | Acetonitrile | 24-40 | Longer Time | >91 |

| Phenol (less hindered) | TBDMS-Cl | P(MeNCH₂CH₂)₃N | Acetonitrile | 24-40 | 30 min | >91 |

Iodine-Accelerated Silylation

The addition of molecular iodine has been shown to significantly accelerate the silylation of alcohols. organic-chemistry.org Iodine can act as a catalyst in the silylation of various alcohols using hexamethyldisilazane (B44280) (HMDS), a cost-effective silylating agent. organic-chemistry.org This method is effective for primary, secondary, and even acid-sensitive tertiary alcohols, providing high yields at room temperature. organic-chemistry.org The proposed mechanism suggests that iodine polarizes the Si-N bond of HMDS, increasing its silylating power. organic-chemistry.org

Another iodine-based system involves the use of silyl chlorides in the presence of N-methylimidazole and iodine. organic-chemistry.org This combination dramatically increases the reaction rate, with many silylations completing within minutes. organic-chemistry.org The enhanced reactivity is thought to stem from the formation of polyhalide species that shift the reaction equilibrium towards the active silylating intermediate. organic-chemistry.org

Table 2: Iodine-Accelerated Silylation Conditions This table is interactive. Users can sort and filter the data.

| Silylating Agent | Base/Additive | Solvent | Temperature | Time |

|---|---|---|---|---|

| HMDS | Iodine (catalyst) | --- | Room Temp | --- |

Chemical Reactivity and Transformation of 2 Nonanol, Tbdms Ether

Deprotection Strategies and Mechanisms

Acid-Catalyzed Hydrolysis

Catalytic Acidic Reagents (e.g., Acetyl Chloride in Methanol (B129727), Dichloroacetic Acid)

Catalytic amounts of acidic reagents provide a mild and effective means for the cleavage of TBDMS ethers. These methods are often preferred for their high yields and compatibility with sensitive functional groups.

Acetyl Chloride in Methanol: A widely used method involves employing a catalytic amount of acetyl chloride in dry methanol. organic-chemistry.org This system generates anhydrous hydrochloric acid (HCl) in situ, which acts as the active deprotecting agent. organic-chemistry.org The reaction proceeds efficiently at temperatures ranging from 0 °C to room temperature, affording the parent alcohol in high yields. researchgate.net A key advantage of this protocol is its mildness and high chemoselectivity; it tolerates a variety of other protecting groups, including esters (acetyl, benzoyl), ethers (benzyl, THP), and even acid-sensitive functionalities like isopropylidene groups and thioketals. organic-chemistry.orgresearchgate.net This method can deprotect both TBDMS and the bulkier tert-butyldiphenylsilyl (TBDPS) ethers without leading to unwanted acylation or chlorination byproducts. organic-chemistry.orgorganic-chemistry.org

Dichloroacetic Acid: For instances requiring exceptionally fine selectivity, weaker acids like dichloroacetic acid have proven effective. In a notable example from the total synthesis of zaragozic acid C, dichloroacetic acid in methanol was used to selectively cleave one of two sterically similar secondary TBDMS ethers, demonstrating its utility in complex synthetic contexts where subtle reactivity differences must be exploited. total-synthesis.com

| Reagent System | Typical Conditions | Key Features | Ref. |

|---|---|---|---|

| Acetyl Chloride / Methanol | Catalytic AcCl, dry MeOH, 0 °C to RT | Mild; high yield; generates HCl in situ; tolerates many other protecting groups. | organic-chemistry.orgresearchgate.net |

| Dichloroacetic Acid / Methanol | DCA, MeOH | Very mild; useful for high-selectivity deprotection between similar TBDMS groups. | total-synthesis.com |

Nonionic Base-Catalyzed Desilylation

An alternative to traditional acidic or fluoride-based methods is the use of nonionic superbases. These catalysts offer a unique, mild pathway for TBDMS ether cleavage. The proazaphosphatrane P(MeNCH₂CH₂)₃N stands out as a primary example of a nonionic base used for this transformation. organic-chemistry.orgnih.gov This represents the first instance of desilylation catalyzed specifically by nonionic bases. capes.gov.bracs.org The reaction is typically conducted in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures (e.g., 80°C) and effectively deprotects TBDMS ethers of primary, secondary, and tertiary alcohols, as well as phenols. organic-chemistry.orgnih.gov The proposed mechanism involves the nonionic base activating a solvent molecule, which then performs a nucleophilic attack on the silicon atom of the silyl (B83357) ether. organic-chemistry.orgcapes.gov.br This method shows marked selectivity for TBDMS ethers over the more sterically hindered TBDPS ethers, which are cleaved much less effectively under the same conditions. organic-chemistry.orgacs.org

| Catalyst | Typical Conditions | Substrate Scope | Selectivity | Ref. |

|---|---|---|---|---|

| P(MeNCH₂CH₂)₃N | 0.2-0.4 equiv., DMSO, 80 °C | Primary, secondary, tertiary, and phenolic TBDMS ethers | Highly selective for TBDMS over TBDPS ethers. | organic-chemistry.orgnih.govcapes.gov.br |

Oxidative and Reductive Cleavage Methods

In certain synthetic strategies, it is advantageous to directly convert the protected alcohol into a carbonyl compound or to remove the silyl group under reductive conditions.

Oxidative Cleavage: This approach combines deprotection and oxidation into a single step, converting a TBDMS ether directly into an aldehyde or ketone.

One effective system uses catalytic amounts of a metal triflate, such as bismuth(III) triflate (Bi(OTf)₃), with TEMPO and a co-oxidant like iodosylbenzene (PhIO). organic-chemistry.org This method is chemoselective, leaving acid-sensitive groups (e.g., Boc, acetals) and other silyl ethers like TBDPS untouched. organic-chemistry.orgorganic-chemistry.org

Potassium permanganate (B83412) (KMnO₄) in the presence of a Lewis acid like aluminum chloride (AlCl₃) can also achieve oxidative deprotection, though it can sometimes lead to over-oxidation of primary derivatives to carboxylic acids. tandfonline.com

Another method employs N-bromosuccinimide (NBS) with β-cyclodextrin in water to facilitate the oxidative cleavage. researchgate.net

Reductive Cleavage: TBDMS ethers are generally stable to many reducing agents, but cleavage can be induced under specific conditions, often involving intramolecular participation.

Lithium aluminum hydride (LAH) can cleave TBDMS ethers, especially when a neighboring functional group, such as an ester, can chelate to the aluminum and facilitate an intramolecular hydride transfer to the silicon atom. tandfonline.comtandfonline.com This is particularly efficient for α-silyloxy esters. tandfonline.com

Diisobutylaluminum hydride (DIBAL-H) is another reducing agent reported for the reductive cleavage of TBDMS ethers. enpress-publisher.comacs.org

Chemoselective Deprotection in Multi-Protected Molecules

The true utility of a protecting group is defined by its ability to be selectively removed in the presence of other functionalities. The TBDMS group excels in this regard, with a vast array of methods developed to achieve high chemoselectivity.

The relative stability of silyl ethers is highly dependent on steric bulk around the silicon atom and the reaction conditions (acidic vs. basic). The general order of stability under acidic conditions is TMS < TBDMS < TIPS < TBDPS. nih.gov This hierarchy allows for selective deprotection.

vs. TBDPS/TIPS: The TBDMS group can be selectively cleaved in the presence of the more sterically hindered TBDPS and TIPS ethers. Reagents like sodium tetrachloroaurate(III) dihydrate, organic-chemistry.org Bi(OTf)₃/TEMPO, organic-chemistry.org and TiCl₄-Lewis base complexes acs.org are effective for this differentiation. The nonionic base P(MeNCH₂CH₂)₃N is also highly selective for TBDMS over TBDPS ethers. capes.gov.bracs.org

vs. TMS: The trimethylsilyl (B98337) (TMS) group is approximately 10⁴ times more susceptible to hydrolysis than the TBDMS group and is readily cleaved under very mild acidic conditions that leave TBDMS ethers intact. uwindsor.ca

| Selective Cleavage | Reagent/Method | Conditions | Ref. |

|---|---|---|---|

| TBDMS in presence of TBDPS | P(MeNCH₂CH₂)₃N | DMSO, 80 °C | acs.org |

| TBDMS in presence of TIPS | NaAuCl₄·2H₂O | Mild conditions | organic-chemistry.org |

| TBDMS in presence of TBDPS | AlCl₃·6H₂O | MeOH or iPrOH, heat | researchgate.net |

| TBDMS/TBDPS in presence of TIPS | KHF₂ | MeOH, RT (for phenols) | nih.gov |

Steric hindrance not only differentiates between silyl ether types but also between silyl ethers of primary, secondary, and tertiary alcohols. Primary TBDMS ethers are less hindered and thus more reactive towards cleavage than their secondary or tertiary counterparts.

Oxone in a 50% aqueous methanol solution at room temperature is a classic example of a reagent that selectively cleaves primary TBDMS ethers while leaving secondary and tertiary TBDMS ethers untouched. organic-chemistry.orgorganic-chemistry.org

Boron trichloride (B1173362) (BCl₃) in tetrahydrofuran (B95107) (THF) has been shown to regioselectively deprotect primary TBDMS ethers in carbohydrate systems, with secondary ethers remaining protected. sinica.edu.tw

Carbon tetrabromide (CBr₄) under photoirradiation in methanol also provides a method for the regioselective deprotection of primary TBDMS ethers over secondary ones. nycu.edu.tw

The stability of the TBDMS ether to a wide range of reaction conditions allows for the manipulation of other protecting groups without affecting the silyl ether. Conversely, specific reagents can cleave the TBDMS group while leaving others intact.

vs. Benzyl (B1604629) (Bn) Ethers: TBDMS ethers are stable to the typical conditions used for benzyl ether cleavage, namely palladium-catalyzed hydrogenolysis. uwindsor.caorganic-chemistry.org Conversely, reagents like TiCl₄-Lewis base complexes can remove the TBDMS group without affecting a benzyl ether. acs.org

vs. Ester Groups (Ac, Bz): TBDMS ethers are stable to the basic conditions often used for ester hydrolysis. The acetyl chloride/methanol method for TBDMS cleavage is compatible with the presence of acetate (B1210297) and benzoate (B1203000) esters. organic-chemistry.org

vs. Acetal/Ketal Groups (Isopropylidene, MOM, THP): TBDMS ethers can be selectively cleaved in the presence of various acetal-type protecting groups. For instance, tetrabutylammonium (B224687) tribromide removes TBDMS ethers while leaving THP and isopropylidene groups intact. organic-chemistry.org Furthermore, reagents like bismuth triflate can deprotect a methoxymethyl (MOM) ether in the presence of a TBDMS ether, highlighting an orthogonal relationship. oup.com

Stability Under Various Reaction Conditions

The tert-butyldimethylsilyl (tBDMS or TBS) ether of 2-nonanol (B147358) is a commonly used protecting group for the secondary hydroxyl function. Its utility in multi-step organic synthesis stems from its characteristic stability under a range of reaction conditions where the free alcohol would be reactive. ontosight.aiscielo.brrsc.org The steric bulk provided by the tert-butyl group on the silicon atom enhances its stability compared to smaller silyl ethers like trimethylsilyl (TMS) ethers. fiveable.mewikipedia.org

Resistance to Oxidants and Reductants

A key advantage of using the tBDMS protecting group is its inertness towards many common oxidizing and reducing agents. rsc.orglibretexts.org This allows for the oxidation or reduction of other functional groups within a molecule without affecting the protected secondary alcohol. For instance, the tBDMS ether of 2-nonanol would be stable under conditions for reducing a ketone with sodium borohydride (B1222165) or oxidizing a different alcohol with pyridinium (B92312) chlorochromate (PCC). organic-chemistry.orguwindsor.ca Similarly, catalytic hydrogenation conditions typically leave the silyl ether untouched. organic-chemistry.orguwindsor.ca

| Reagent Class | Specific Example(s) | Stability | Reference |

|---|---|---|---|

| Oxidizing Agents | Chromium-based (e.g., CrO3/Pyridine, PCC) | Stable | organic-chemistry.org |

| Manganese-based (e.g., KMnO4) | Stable | organic-chemistry.org | |

| Reducing Agents | Catalytic Hydrogenation (H2/Pd, Ni, Rh) | Stable | organic-chemistry.orguwindsor.ca |

| Metal Hydrides (e.g., NaBH4, LiAlH4) | Stable | organic-chemistry.orglibretexts.orguwindsor.ca | |

| Dissolving Metal (e.g., Na/NH3) | Stable | organic-chemistry.orguwindsor.ca |

Further Functional Group Transformations

Oxidation of the Parent Alcohol After Deprotection

Once the desired synthetic steps are completed, the tBDMS group can be removed, a process known as deprotection, to regenerate the parent alcohol, 2-nonanol. rsc.orglibretexts.org This is typically achieved under mild acidic conditions or, more commonly, with a source of fluoride (B91410) ions such as tetra-n-butylammonium fluoride (TBAF). organic-chemistry.orgharvard.edu The strong affinity of silicon for fluoride provides the driving force for the cleavage of the Si-O bond. organic-chemistry.org

After deprotection, the liberated 2-nonanol can undergo further transformations. A primary reaction for a secondary alcohol is oxidation to a ketone. researchgate.net The oxidation of 2-nonanol yields 2-nonanone. This transformation can be accomplished using a variety of oxidizing agents. For example, treatment with sodium hypochlorite (B82951) (bleach) in the presence of acetic acid is an effective method for oxidizing secondary alcohols. youtube.combartleby.com Other common reagents for this purpose include chromium-based oxidants like pyridinium chlorochromate (PCC) or Jones reagent (CrO₃ in aqueous acetone/sulfuric acid), though milder, more modern methods are often preferred.

Reaction Scheme:

Deprotection: 2-Nonanol, tBDMS ether + TBAF → 2-Nonanol

Oxidation: 2-Nonanol + [Oxidizing Agent] → 2-Nonanone

Substitution Reactions Involving the Silyl Group

The primary substitution reaction involving the silyl group is its cleavage during the deprotection step. libretexts.org This process can be viewed as a nucleophilic substitution at the silicon center. fiveable.me When a fluoride source like TBAF is used, the highly nucleophilic fluoride ion attacks the electrophilic silicon atom. organic-chemistry.org This forms a transient, pentacoordinate silicon intermediate, which then collapses, breaking the silicon-oxygen bond to release the alkoxide of 2-nonanol. Subsequent workup protonates the alkoxide to yield the free alcohol.

The efficiency of this substitution is driven by the formation of a very strong silicon-fluoride (Si-F) bond. organic-chemistry.org While fluoride is the most common nucleophile for this transformation, deprotection can also be achieved under acidic conditions where the ether oxygen is protonated, making it a better leaving group for attack by a weak nucleophile like water or an alcohol solvent. rsc.orgorganic-chemistry.org

Applications in Advanced Organic Synthesis

Strategic Use as a Protecting Group in Complex Molecule Synthesis

The TBDMS group is one of the most frequently used silyl (B83357) ethers for the protection of alcohols due to its favorable balance of stability and reactivity. wikipedia.orgtotal-synthesis.com It is robust enough to withstand a wide variety of reaction conditions, yet it can be removed selectively under mild conditions, typically using a fluoride (B91410) ion source such as tetra-n-butylammonium fluoride (TBAF). libretexts.orgfiveable.meuwindsor.ca This orthogonality to many other common protecting groups makes it an invaluable tool in multi-step synthesis. organic-chemistry.org

The protection of an alcohol like 2-nonanol (B147358) to form its TBDMS ether is typically achieved by reacting it with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base, such as imidazole (B134444), in a solvent like dimethylformamide (DMF). organic-chemistry.orgnbinno.comreddit.com The steric hindrance provided by the tert-butyl group makes the resulting silyl ether significantly more stable to acidic and basic hydrolysis compared to smaller silyl ethers like trimethylsilyl (B98337) (TMS) ether. wikipedia.orgtotal-synthesis.com

Table 1: Relative Stability of Common Silyl Ethers to Acidic Hydrolysis

| Silyl Ether | Relative Rate of Cleavage |

|---|---|

| TMS (Trimethylsilyl) | 1 |

| TES (Triethylsilyl) | 64 |

| TBDMS (tert-Butyldimethylsilyl) | 20,000 |

| TIPS (Triisopropylsilyl) | 700,000 |

| TBDPS (tert-Butyldiphenylsilyl) | 5,000,000 |

This table is interactive and can be sorted by column.

In the total synthesis of complex natural products, the selective protection of multiple hydroxyl groups is a common challenge. The TBDMS group is frequently employed to mask alcohol functionalities while other parts of the molecule are being elaborated. Its steric bulk allows for the selective protection of less hindered primary alcohols in the presence of more hindered secondary alcohols like 2-nonanol. researchgate.net Conversely, under forcing conditions, secondary alcohols can be protected. The stability of the TBDMS group is crucial, as it must endure numerous synthetic steps, which may include oxidations, reductions, and carbon-carbon bond-forming reactions, before its removal is required. organic-chemistry.org

The synthesis of active pharmaceutical ingredients (APIs) often involves intricate, multi-step sequences where protecting groups are essential. nbinno.comnbinno.com The TBDMS group plays a vital role in this field by enabling chemists to modify molecular architectures in a controlled manner. nbinno.com For instance, protecting a secondary alcohol like 2-nonanol allows for transformations on other functional groups within a drug precursor without interference from the hydroxyl group. The high-yield formation and cleavage of TBDMS ethers, along with their compatibility with many reaction conditions, contribute to more efficient and reliable synthetic routes for novel therapeutic agents. nbinno.com The robustness of the TBDMS ether ensures that the protected hydroxyl group remains intact during various synthetic manipulations, which is critical for maintaining the structural integrity of the target pharmaceutical compound. nbinno.com

The TBDMS group is a cornerstone in the chemical synthesis of ribonucleic acid (RNA). glenresearch.com In solid-phase RNA synthesis, the 2'-hydroxyl group of the ribose sugar must be protected to prevent isomerization and cleavage of the phosphodiester backbone during the coupling steps. The TBDMS group is the most common protecting group used for this purpose. springernature.comatdbio.com It is stable to the basic conditions used for the removal of base-protecting groups and the acidic conditions for the removal of the 5'-dimethoxytrityl (DMT) group. glenresearch.com The 2'-O-TBDMS group is ultimately removed at the end of the synthesis using a fluoride reagent. glenresearch.comspringernature.com This strategy has enabled the routine synthesis of RNA oligonucleotides for a wide range of biological and therapeutic applications. atdbio.comresearchgate.net

Stereochemical Control and Chiral Synthesis

Beyond its role as a simple protecting group, the TBDMS group can exert significant influence over the stereochemical outcome of reactions, a critical aspect of asymmetric synthesis.

The substantial steric bulk of the TBDMS group is a key feature that can be exploited to control the stereoselectivity of reactions occurring at or near the protected alcohol. nih.gov When attached to a chiral center, as in (R)- or (S)-2-nonanol, the TBDMS group can effectively block one face of the molecule, directing incoming reagents to the more accessible opposite face. This steric directing effect is a powerful tool in asymmetric synthesis. For example, in glycosylation reactions, bulky silyl groups on the glycosyl donor can influence the conformation of the ring and sterically hinder one face, leading to high diastereoselectivity in the formation of the glycosidic bond. nih.govnih.gov This principle allows the TBDMS group to play an active role in dictating the three-dimensional structure of the product, rather than being a passive spectator. researchgate.net

A chiral auxiliary is a stereogenic unit that is temporarily attached to a prochiral substrate to direct a stereoselective transformation. wikipedia.org After the desired reaction, the auxiliary is removed, having imparted its chirality to the substrate. youtube.com While 2-nonanol itself is not a classical chiral auxiliary, the principle can be applied. By attaching a chiral alcohol like (R)- or (S)-2-nonanol to a molecule, its TBDMS-protected oxygen can serve as a bulky stereodirecting group. The auxiliary guides the approach of a reagent to a nearby reactive center, leading to the preferential formation of one diastereomer over the other. Once the new stereocenter is set, the TBDMS-protected 2-nonanol auxiliary can be cleaved and potentially recycled. sigmaaldrich.com This strategy is a cornerstone of asymmetric synthesis, enabling the construction of enantiomerically pure compounds, which is particularly important in the pharmaceutical industry. wikipedia.org

Table 2: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application |

|---|---|

| Evans' Oxazolidinones | Asymmetric aldol reactions, alkylations |

| Pseudoephedrine | Asymmetric alkylations |

| Camphorsultam | Asymmetric Diels-Alder, aldol reactions |

| Ellman's Sulfinamide | Asymmetric synthesis of chiral amines |

This table is interactive and can be sorted by column.

Differentiation of Stereoisomers through Derivatization

The separation of enantiomers is a critical challenge in stereoselective synthesis and the analysis of chiral compounds. Derivatization of enantiomeric alcohols into diastereomers is a common and effective strategy to enable their separation and quantification, often by chromatographic techniques such as gas chromatography (GC). While a direct chiral GC-MS method for the enantiomers of 2-nonanol has been developed, derivatization can enhance separation efficiency and allow for the use of non-chiral stationary phases. nih.gov

The derivatization of (R)- and (S)-2-nonanol with a chiral derivatizing agent would produce two diastereomeric TBDMS ethers. These diastereomers possess different physical and chemical properties, which allows for their separation by standard chromatographic methods. For instance, the derivatization of chiral alcohols with reagents like trifluoroacetic acid has been shown to produce diastereomeric esters that can be resolved by chiral gas chromatography. nih.gov Similarly, the formation of TBDMS ethers from a racemic mixture of 2-nonanol using a chiral silylating agent would result in diastereomers that are separable by GC-MS.

The principle relies on the distinct interactions of the diastereomers with the stationary phase of the GC column, leading to different retention times and allowing for their individual detection and quantification. This indirect method of enantiomeric resolution is a powerful tool in asymmetric synthesis and for determining the enantiomeric purity of chiral alcohols. The choice of derivatizing agent and chromatographic conditions are crucial for achieving optimal separation. researchgate.net

| Analyte | Derivatization Reagent | Analytical Technique | Separation Principle |

|---|---|---|---|

| Chiral Secondary Alcohols | Chiral Silylating Agent (hypothetical) | GC-MS | Formation of diastereomeric TBDMS ethers with different retention times. |

| Acyclic and Cyclic Aliphatic Chiral Alcohols | Acetic Acid/Trifluoroacetic Acid | Chiral Phase GC | Formation of diastereomeric esters with different interactions with the chiral stationary phase. nih.gov |

| Secondary Amino Acids | Heptafluorobutyl Chloroformate & Methylamine | Chiral GC-MS | Formation of diastereomeric derivatives enabling separation on a chiral column. nih.gov |

TBDMS in Cross-Coupling Reactions and Mechanistic Studies

The TBDMS protecting group is widely employed in multi-step organic synthesis due to its stability under a broad range of reaction conditions. This stability is particularly valuable in transition metal-catalyzed cross-coupling reactions, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds.

The tert-butyldimethylsilyl ether of 2-nonanol exhibits excellent compatibility with various transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. researchgate.netmdpi.com The TBDMS group is generally stable to the reaction conditions, which often involve palladium catalysts, bases, and elevated temperatures. This stability allows for the selective reaction at other functional groups within the molecule without cleavage of the silyl ether.

For instance, in a molecule containing both a TBDMS-protected hydroxyl group and an aryl halide, a cross-coupling reaction can be selectively performed at the aryl halide position. The steric bulk of the TBDMS group can also play a role in directing the outcome of certain reactions by influencing the approach of reagents. nih.gov

While generally robust, the stability of the TBDMS group can be influenced by the specific reaction conditions. For example, prolonged reaction times, high temperatures, or the presence of certain reagents can lead to undesired deprotection. organic-chemistry.org However, with careful optimization of reaction parameters, the TBDMS ether of 2-nonanol can be effectively utilized in a variety of transition metal-catalyzed transformations.

| Reaction | Catalyst System | General Stability of TBDMS Ether | Potential for Cleavage |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(0) complexes, base | Generally stable | Possible with strong bases or prolonged heating. |

| Sonogashira Coupling | Pd(0)/Cu(I) complexes, base | Generally stable | Less common, but can occur under harsh conditions. mdpi.com |

| Heck Reaction | Pd(0) complexes, base | Generally stable | Dependent on specific substrate and conditions. |

The presence of a TBDMS ether can influence the mechanism of transition metal-catalyzed cross-coupling reactions through both steric and electronic effects. researchgate.netnih.gov The catalytic cycle of these reactions typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: This initial step involves the insertion of the transition metal catalyst into the carbon-halide bond of the substrate. The rate of oxidative addition can be influenced by the electronic properties of the aryl halide. nih.govfigshare.comacs.orgnih.gov A TBDMS ether, being an electron-donating group, can subtly affect the electron density of an adjacent aryl ring, which in turn can modulate the rate of this step. The steric bulk of the TBDMS group can also influence the approach of the metal catalyst to the reaction center. nih.gov

Transmetalation: In this step, the organic group from the organometallic reagent is transferred to the transition metal catalyst. The steric hindrance imparted by the TBDMS group could potentially slow down this step, especially if it is in close proximity to the reacting center.

Reductive Elimination: This final step involves the formation of the new carbon-carbon bond and the regeneration of the active catalyst. The steric and electronic properties of the ligands on the metal center, which are influenced by the substrate, can affect the rate of reductive elimination. The bulky TBDMS group could favor reductive elimination by increasing steric crowding around the metal center.

| Catalytic Step | Potential Influence of TBDMS Ether | Effect |

|---|---|---|

| Oxidative Addition | Electronic: Electron-donating nature. Steric: Bulkiness. | May slightly alter the rate of reaction. nih.govfigshare.comacs.orgnih.gov Can hinder the approach of the catalyst. |

| Transmetalation | Steric: Bulkiness. | Could potentially slow down the transfer of the organic group. |

| Reductive Elimination | Steric: Increased crowding around the metal center. | May promote the final bond-forming step. |

Advanced Analytical Methodologies for 2 Nonanol, Tbdms Ether Characterization

Chromatographic Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) for Enhanced Detection

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. For polar compounds like 2-nonanol (B147358), direct analysis can be challenging due to interactions with the chromatographic system that may cause poor peak shape and low sensitivity. chromatographyonline.comjfda-online.com Derivatization to form 2-nonanol, tBDMS ether is a critical step to overcome these limitations. obrnutafaza.hr

The primary purpose of converting 2-nonanol to its tBDMS ether is to increase its volatility and thermal stability. numberanalytics.comobrnutafaza.hr The hydroxyl (-OH) group in 2-nonanol is polar and capable of hydrogen bonding, which decreases its tendency to enter the gas phase (volatility) and can lead to thermal degradation at the high temperatures used in GC. gcms.czgnomio.com By replacing the active hydrogen with a nonpolar tBDMS group, these intermolecular forces are minimized. chemcoplus.co.jp The resulting silyl (B83357) ether is less polar, more volatile, and more thermally stable, making it well-suited for GC analysis. obrnutafaza.hrnih.govobrnutafaza.hr TBDMS derivatives are noted to be approximately 10,000 times more stable against hydrolysis than their trimethylsilyl (B98337) (TMS) counterparts, offering superior robustness during analysis. obrnutafaza.hrchemcoplus.co.jp

A direct benefit of the increased volatility and reduced polarity from TBDMS derivatization is the significant improvement in chromatographic performance. obrnutafaza.hr Polar analytes like underivatized 2-nonanol can interact with active sites (e.g., residual silanol (B1196071) groups) on the GC column and liner, leading to reversible adsorption. jfda-online.comgreyhoundchrom.com This interaction causes chromatographic peaks to become asymmetric, or "tail," which degrades resolution and compromises sensitivity. chromatographyonline.comjfda-online.com

The conversion to the less polar this compound ether minimizes these undesirable interactions, resulting in sharper, more symmetrical peaks. gcms.cz This improved peak shape enhances chromatographic efficiency and leads to a better signal-to-noise ratio, thereby increasing the sensitivity and reliability of detection and quantification. obrnutafaza.hrobrnutafaza.hr

One of the significant advantages of using tBDMS derivatization for GC-MS analysis is the predictable and informative fragmentation pattern generated upon electron ionization. obrnutafaza.hr The mass spectra of tBDMS ethers are often characterized by a prominent and easily identifiable ion corresponding to the loss of a tert-butyl radical (•C(CH₃)₃), which has a mass of 57 Da. researchgate.netnih.gov

This fragmentation produces a significant [M-57]⁺ ion, where 'M' represents the molecular mass of the derivatized molecule. nih.govresearchgate.net This ion is often the base peak or one of the most abundant ions in the spectrum, making it an excellent marker for identifying the presence of a tBDMS-derivatized compound and helping to confirm its molecular weight. chemcoplus.co.jpresearchgate.netnih.gov For this compound ether (C₁₅H₃₄OSi, molecular weight: 258.5 g/mol ), this characteristic ion would appear at a mass-to-charge ratio (m/z) of 201.

| Ion | Description | Calculated m/z |

|---|---|---|

| [M]⁺ | Molecular Ion | 258 |

| [M-57]⁺ | Loss of a tert-butyl group | 201 |

Optimized Derivatization Protocols for Analytical Quantification

For accurate and reproducible quantitative analysis, the derivatization reaction must be consistent and proceed to completion. research-solution.com Optimization of the reaction protocol, including the choice of reagent and reaction conditions, is crucial.

A widely used and highly effective reagent for creating tBDMS derivatives is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). obrnutafaza.hrsigmaaldrich.comscite.ai It is a powerful silyl donor that reacts with alcohols, amines, and other functional groups containing active hydrogens under mild conditions, often with yields exceeding 96%. chemcoplus.co.jpthermofisher.com The by-products of the reaction with MTBSTFA are neutral and volatile, which prevents interference with the chromatography. chemcoplus.co.jp

A general procedure for the derivatization of an alcohol like 2-nonanol involves mixing the sample with MTBSTFA in a suitable aprotic solvent, such as acetonitrile (B52724) or pyridine. research-solution.comsigmaaldrich.com While the reaction can proceed upon dissolution for many compounds, heating is often employed for hindered compounds like secondary alcohols to ensure complete and rapid derivatization. obrnutafaza.hrresearch-solution.com Adding a catalyst, such as 1% tert-butyldimethylchlorosilane (TBDMCS), can further accelerate the reaction, especially for sterically hindered groups. chemcoplus.co.jpresearch-solution.com

Impact of Moisture and Reaction Conditions on Yield and Stability

The synthesis of this compound ether typically involves the reaction of 2-nonanol with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base, such as imidazole (B134444), and a polar aprotic solvent like dimethylformamide (DMF). organic-chemistry.orgontosight.ai The yield and stability of the resulting silyl ether are highly dependent on the reaction conditions, particularly the exclusion of moisture.

Moisture: The presence of water in the reaction mixture has a detrimental effect on the yield of the silylation reaction. TBDMS-Cl is highly susceptible to hydrolysis, reacting with water to form unreactive silanols and siloxanes, thereby consuming the silylating agent and reducing the efficiency of the alcohol protection. Therefore, anhydrous conditions are crucial for achieving high yields. organic-chemistry.org

Reaction Conditions and Stability: The stability of the tBDMS ether linkage is a key factor in its utility as a protecting group.

Base Stability: this compound ether is generally stable under a wide range of basic conditions, allowing for subsequent reactions to be carried out on other parts of the molecule without cleavage of the silyl ether. numberanalytics.com

Acid Stability: The tBDMS group is significantly more stable to acidic conditions than smaller silyl ethers like trimethylsilyl (TMS) ethers, with a relative hydrolytic stability approximately 10⁴ times greater. organic-chemistry.orgtotal-synthesis.com However, it can be cleaved under moderately to strongly acidic conditions. organic-chemistry.orgontosight.ai For instance, a mixture of acetic acid and water can be used to deprotect the alcohol. organic-chemistry.org

Fluoride (B91410) Ion Cleavage: The most common method for cleaving the tBDMS ether is through the use of a fluoride ion source, such as tetrabutylammonium (B224687) fluoride (TBAF). organic-chemistry.org The high affinity of silicon for fluoride provides a strong thermodynamic driving force for the cleavage, forming a robust Si-F bond. total-synthesis.com

Chromatographic Stability: Due to its steric bulk and hydrolytic stability, this compound ether is stable to standard purification techniques like silica (B1680970) gel chromatography, a significant advantage over more labile protecting groups. total-synthesis.com

The choice of reaction and workup conditions is therefore critical not only for the successful synthesis but also for the preservation of the tBDMS ether throughout a synthetic sequence.

Spectroscopic Techniques

Spectroscopic methods are indispensable for confirming the identity, structure, and purity of this compound ether. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the primary tools used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the molecular structure of this compound ether, confirming the successful derivatization of the hydroxyl group and allowing for full structural assignment.

The ¹H NMR spectrum provides a clear confirmation of the formation of the tBDMS ether. The disappearance of the characteristic broad singlet for the hydroxyl proton of 2-nonanol and the appearance of new signals corresponding to the tBDMS group are key indicators.

Key diagnostic signals in the ¹H NMR spectrum of this compound ether include:

A sharp singlet integrating to nine protons around δ 0.8-0.9 ppm, corresponding to the magnetically equivalent protons of the tert-butyl group. orgsyn.org

A sharp singlet integrating to six protons near δ 0.05 ppm, attributed to the two methyl groups attached directly to the silicon atom. orgsyn.orgrsc.org

The methine proton on the carbon bearing the silyloxy group (C2 of the nonane (B91170) chain) shifts downfield to approximately δ 3.6-4.0 ppm. rsc.org

The remaining protons of the nonane chain appear in the aliphatic region (δ 0.8-1.6 ppm), including a characteristic triplet for the terminal methyl group (C9).

The integration of these signals allows for the verification of the structure, and the absence of impurity signals confirms the purity of the compound.

Table 1: Representative ¹H NMR Data for a tBDMS-Protected Secondary Alcohol

| Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| (CH₃)₃C-Si | ~0.88 | Singlet | 9H |

| (CH₃)₂Si | ~0.05 | Singlet | 6H |

| R₂CH-O-Si | ~3.6 - 4.0 | Multiplet | 1H |

| Alkyl Chain (CH₂, CH₃) | ~0.8 - 1.6 | Multiplets/Triplet | - |

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.

Characteristic signals in the ¹³C NMR spectrum of this compound ether include:

Signals for the methyl carbons of the tert-butyl group appear around δ 25-26 ppm. orgsyn.orgrsc.org

The quaternary carbon of the tert-butyl group is observed near δ 18 ppm. orgsyn.orgrsc.org

The carbons of the two methyl groups on the silicon atom resonate at a distinct upfield position, typically between δ -4 and -5 ppm. orgsyn.orgrsc.org

The carbon atom bonded to the oxygen (C2) is significantly shifted downfield compared to the parent alcohol, appearing in the range of δ 60-80 ppm. oregonstate.edu

The remaining carbons of the nonane backbone are found in the typical aliphatic region (δ 14-40 ppm).

Table 2: Representative ¹³C NMR Data for a tBDMS-Protected Secondary Alcohol

| Assignment | Typical Chemical Shift (δ, ppm) |

|---|---|

| (CH₃)₂Si | ~ -4.5 |

| Nonane C9 (CH₃) | ~14.1 |

| (CH₃)₃C-Si | ~18.2 |

| Nonane Alkyl Chain (CH₂) | ~22-40 |

| (CH₃)₃C-Si | ~25.9 |

| Nonane C2 (CH-O) | ~65-75 |

NMR spectroscopy is a powerful technique for stereochemical analysis. Since 2-nonanol is chiral, this compound ether exists as a pair of enantiomers. While enantiomers are indistinguishable by standard NMR, if the compound is derivatized with a chiral silylating agent, the resulting diastereomers will have distinct NMR spectra. acs.orgresearchgate.net This allows for the determination of enantiomeric excess.

Furthermore, if the molecule contains additional stereocenters, the formation of the silyl ether at the C2 position can result in diastereomers. These diastereomers, being chemically different, will exhibit different chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra, allowing for their differentiation and quantification. cdnsciencepub.comacs.org For instance, subtle differences in the chemical shifts of the silyl group protons or the carbons near the stereocenters can be observed. cdnsciencepub.com

Other Spectroscopic Methods (e.g., IR)

Infrared (IR) spectroscopy is a rapid and effective method for confirming the conversion of the alcohol to the silyl ether. The key diagnostic change is the disappearance of the strong, broad O-H stretching band of the parent alcohol (typically found around 3200-3600 cm⁻¹) and the appearance of new, characteristic absorptions for the Si-O-C and Si-C bonds. redalyc.orgwestmont.edu

Table 3: Key IR Absorption Frequencies for this compound Ether

| Functional Group | Vibrational Mode | Typical Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (in parent alcohol) | Stretching | 3200-3600 | Strong, Broad (absent in product) |

| C-H (Alkyl) | Stretching | 2850-2960 | Strong |

| Si-CH₃ | Deformation | ~1250 | Medium |

| Si-O-C | Stretching | 1050-1100 | Strong |

| Si-C | Stretching | ~840 | Strong |

Source: Data compiled from multiple spectroscopic sources. orgsyn.orgredalyc.orgpsu.edu

The presence of the strong Si-O-C and Si-C stretching bands, coupled with the absence of the O-H band, provides conclusive evidence for the successful formation of this compound ether.

Future Research Directions and Unexplored Avenues

Development of Novel and Greener Synthetic Routes for 2-Nonanol (B147358), tBDMS Ether

Traditional methods for the synthesis of tert-butyldimethylsilyl (tBDMS) ethers, while effective, often rely on stoichiometric reagents and volatile organic solvents. Future research is increasingly directed towards more environmentally benign and atom-economical alternatives.

A primary avenue of exploration is the advancement of catalytic dehydrogenative coupling reactions between 2-nonanol and a suitable hydrosilane. This method is inherently green as its only byproduct is hydrogen gas. mdpi.comwilddata.cnbohrium.com The development of catalysts based on earth-abundant, inexpensive metals like copper or iron for this transformation is a key objective. dicp.ac.cn Such catalytic systems would replace conventional methods that use silyl (B83357) chlorides and an amine base, which generate stoichiometric amounts of salt waste. dicp.ac.cnorganic-chemistry.org

Another promising area is the implementation of solvent-free reaction conditions. Research has shown that regioselective silylation can be conducted rapidly and efficiently in the absence of bulk solvents, often accelerated by catalytic amounts of phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB). nih.gov Adapting these solvent-free conditions for the specific synthesis of 2-nonanol, tBDMS ether could significantly reduce the environmental impact and simplify product purification.

Biocatalysis presents a frontier for green synthesis. The use of enzymes, such as lipases or engineered silicon-inserting enzymes, could offer highly selective and efficient routes to silyl ethers under mild, aqueous conditions. While still a nascent field, the potential for enzymatic silylation to afford high purity products with minimal waste is a compelling direction for future investigation.

| Synthetic Strategy | Key Features & Advantages | Potential Research Focus for this compound ether |

| Catalytic Dehydrogenative Coupling | Atom-economical (H₂ is the only byproduct), avoids salt waste. mdpi.comdicp.ac.cn | Development of non-precious metal catalysts (e.g., Cu, Fe); optimization for secondary alcohols. |

| Solvent-Free Synthesis | Reduced solvent waste, potentially faster reaction rates, simplified purification. nih.gov | Screening of catalysts (e.g., TBAB) and conditions for high-yield synthesis. |

| Biocatalysis | High selectivity, mild reaction conditions (aqueous media, room temp.), biodegradable catalysts. | Discovery or engineering of enzymes for the silylation of secondary alcohols. |

Exploration of Advanced Catalytic Systems for Protection and Deprotection

The efficiency and selectivity of installing and removing the tBDMS group are paramount to its utility. Future research will focus on novel catalytic systems that offer milder conditions, greater functional group tolerance, and improved recyclability.

For the protection (silylation) step, catalysts that can activate the silylating agent under neutral conditions are highly desirable. While imidazole (B134444) is commonly used, exploring alternatives like N-heterocyclic carbenes (NHCs) or proazaphosphatranes could lead to faster reactions and broader substrate scopes. organic-chemistry.org The development of heterogeneous catalysts, where the catalytic species is immobilized on a solid support, would facilitate easy separation and reuse, aligning with green chemistry principles.

In the realm of deprotection, moving beyond stoichiometric fluoride (B91410) reagents like tetrabutylammonium fluoride (TBAF) is a key goal. uwindsor.calibretexts.org Research into catalytic deprotection methods is active. Systems using catalytic amounts of reagents such as N-iodosuccinimide in methanol (B129727), phosphomolybdic acid on silica (B1680970), or various metal salts (e.g., SnCl₂·2H₂O, CuCl₂·2H₂O) have shown promise for chemoselective cleavage of tBDMS ethers. organic-chemistry.orgscribd.comresearchgate.net Future work could focus on expanding the scope of these catalysts and developing systems that allow for orthogonal deprotection of different silyl ethers within the same molecule based on subtle electronic or steric differences. wikipedia.org Reductive deprotection using systems like Wilkinson's catalyst offers an alternative pathway that avoids acidic or fluoride-based reagents entirely. nih.gov

| Process | Catalyst Type | Advantages & Research Goals |

| Protection | Heterogeneous Catalysts | Easy separation, catalyst recyclability, potential for flow chemistry applications. |

| Protection | Advanced Organocatalysts (e.g., NHCs) | Mild conditions, high efficiency, avoidance of metal contaminants. |

| Deprotection | Catalytic Lewis/Brønsted Acids | Avoids stoichiometric waste, potential for high chemoselectivity. organic-chemistry.orgresearchgate.net |

| Deprotection | Reductive Catalysts (e.g., Wilkinson's) | Orthogonal to fluoride- and acid-labile groups, mild conditions. nih.gov |

Investigation of Stereoselective Synthesis of Enantiopure this compound Derivatives

The synthesis of enantiomerically pure compounds is critical in fields such as pharmaceuticals and materials science. Since 2-nonanol is a chiral secondary alcohol, developing methods for the stereoselective synthesis of its tBDMS ether derivatives is a significant research avenue.

One major approach is the kinetic resolution of racemic 2-nonanol via enantioselective silylation. This involves using a chiral catalyst that preferentially silylates one enantiomer over the other, allowing for the separation of the unreacted alcohol and the silylated product in high enantiomeric excess. Small, amino-acid-based molecules have emerged as effective catalysts for such transformations, promoting enantioselective protection with high yields and selectivity. nih.gov Future research could focus on designing more efficient and recyclable chiral catalysts for this process.

An alternative strategy is the desymmetrization of prochiral diols or the asymmetric synthesis of Si-stereogenic silyl ethers, where the chirality is centered on the silicon atom itself. acs.org While the latter is not directly applicable to 2-nonanol, the principles of organocatalytic asymmetric synthesis developed in these areas could inspire new approaches to controlling stereochemistry at the carbon center during silylation. acs.org Furthermore, new chiral silyl ether reagents are being developed to aid in the determination of enantiomeric purity and absolute stereochemistry of secondary alcohols, which is a vital analytical tool for this area of research. nih.govresearchgate.net

Expanded Applications in Material Science and Supramolecular Chemistry

While traditionally viewed as a simple protecting group, the tBDMS ether of 2-nonanol can be envisioned as a building block for advanced materials. The Si-O-C linkage is the fundamental repeating unit in poly(silyl ether)s (PSEs), a class of silicon-based polymers. mdpi.comwilddata.cn

Future research could explore the incorporation of the 2-nonanol tBDMS moiety into PSEs to create novel materials. mdpi.combohrium.com The long alkyl chain of the nonanol group could impart specific properties, such as hydrophobicity, low glass transition temperatures, or self-assembly capabilities. These materials could find applications as degradable elastomers, coatings, or hydrophobic surfaces. wilddata.cndicp.ac.cn The hydrolytic instability of the silyl ether bond, once a liability, becomes an advantage for creating sustainable and degradable polymers that can be chemically recycled. researchgate.net

In supramolecular chemistry, the specific size and shape of the tert-butyldimethylsilyl group combined with the nonyl chain could be exploited in the design of molecules for self-assembly. Research could investigate how molecules containing this group organize into larger structures like liquid crystals, gels, or vesicles, driven by weak intermolecular forces. The chirality of 2-nonanol adds another dimension, potentially leading to the formation of chiral superstructures.

Integration with Flow Chemistry and Automated Synthesis Platforms

The modernization of chemical synthesis increasingly involves the use of flow chemistry and automation to improve efficiency, safety, and reproducibility. syrris.com Applying these technologies to the synthesis and use of this compound ether is a logical future step.

Continuous flow reactors offer significant advantages over traditional batch processes, including superior heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents. sailife.comacs.org The synthesis of this compound ether could be optimized in a flow system, potentially reducing reaction times and improving yields. acs.org Furthermore, the deprotection step could also be integrated into a continuous process.

Automated synthesis platforms can use flow chemistry to generate libraries of related compounds for screening purposes. syrris.com An automated system could synthesize a range of silyl ethers from different alcohols (including 2-nonanol) and then carry them through a multi-step sequence, integrating reaction, work-up, and purification. thieme-connect.de This high-throughput approach would accelerate the discovery of new reaction conditions and the synthesis of complex target molecules where this compound ether is an intermediate. The combination of flow chemistry with other enabling technologies like photochemistry or electrochemistry further expands the synthetic possibilities. syrris.comacs.org

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing tBDMS derivatives of alcohols like 2-nonanol?

- Methodology : tBDMS (tert-butyldimethylsilyl) derivatives are typically synthesized using tert-butyldimethylsilyl chloride (TBDMSCl) with a base catalyst (e.g., imidazole) in anhydrous conditions. For 2-nonanol, stoichiometric ratios (1:1.2 alcohol:TBDMSCl) and reaction time (~12–24 hours) must be optimized to avoid incomplete derivatization or side reactions. Post-reaction, excess reagents are removed via solvent evaporation or aqueous workup .

- Validation : Confirm derivatization using GC-MS or NMR to verify the absence of free hydroxyl groups and quantify product purity .

Q. How does tBDMS derivatization enhance GC-MS analysis of hydroxyl-containing compounds like 2-nonanol?

- Advantages : tBDMS derivatization improves volatility and thermal stability, enabling precise GC-MS detection. For 2-nonanol, this prevents peak tailing and enhances sensitivity. The method also minimizes hydrolysis of labile groups (e.g., glutamine) during analysis, ensuring accurate quantification .

- Protocol : Use 10% ammonia as a reagent gas to generate strong [MH]+ ions with minimal fragmentation. Calibrate retention indices against known standards to confirm identity .

Q. What are the stability profiles of tBDMS-protected alcohols under common laboratory conditions?

- Stability : tBDMS ethers are resistant to hydrolysis in neutral or weakly acidic conditions but cleave under fluoride ions (e.g., TBAF or triethylamine trihydrofluoride). For 2-nonanol derivatives, avoid prolonged exposure to moisture or basic conditions to prevent premature deprotection .

Advanced Research Questions

Q. How can tBDMS derivatives resolve stereochemical ambiguities in aldol adducts or similar compounds?

- Stereochemical Analysis : tBDMS ethers introduce steric effects that influence NMR chemical shifts and coupling constants. For example, in tropinone aldols, the configuration of TBDMS-protected hydroxyls was determined by comparing H NMR -values and NOE correlations. Computational modeling (DFT) can further validate assignments .

- Experimental Design : Prepare diastereomeric TBDMS derivatives and analyze via C NMR or X-ray crystallography for unambiguous assignments .

Q. What strategies mitigate side reactions during tBDMS deprotection in oligonucleotide synthesis?

- Optimization : Traditional TBAF deprotection can hydrolyze sensitive groups (e.g., thymine glycol). For 2-nonanol analogs, triethylamine trihydrofluoride (40°C, 24 hours) minimizes side reactions while efficiently removing tBDMS groups. Validate purity via reversed-phase HPLC and MALDI-TOF mass spectrometry .

Q. How can clustering analysis of tBDMS-derivatized compounds improve structural elucidation in metabolomics?

- Data-Driven Approach : Apply predictive clustering trees to GC-MS datasets using Spec2Vec-transformed spectral features. For 2-nonanol analogs, Euclidean distance metrics identify structurally related compounds, aiding in unknown metabolite identification .

- Validation : Cross-reference clusters with databases (e.g., NIST WebBook) and validate via tandem MS/MS .

Q. How should researchers address contradictions in tBDMS derivatization efficiency across different matrices?

- Troubleshooting :

- Matrix Effects : Lipid-rich samples may require pre-purification (e.g., solid-phase extraction) to prevent interference.

- Derivatization Efficiency : Quantify unreacted 2-nonanol via internal standards (e.g., deuterated analogs). Adjust reaction time or catalyst concentration if efficiency falls below 95% .

Q. What are the environmental and safety risks of 2-nonanol in laboratory settings, and how can they be mitigated?

- Risk Assessment : 2-Nonanol has low phototoxicity (no UV/Vis absorption >290 nm) and negligible aquatic risk (PEC/PNEC <1). However, use fume hoods to limit inhalation exposure and adhere to REACH pre-registration guidelines for waste disposal .

- Safety Protocol : In case of skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes. Store under inert gas to prevent oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.